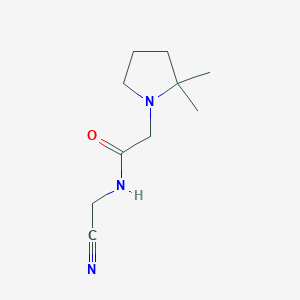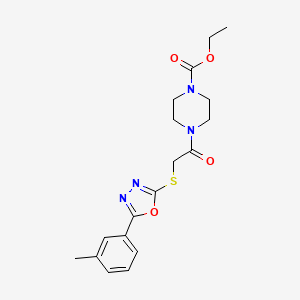
2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide, also known as DMPO, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DMPO is a derivative of isoxazole and acetamide, and its chemical structure makes it an interesting molecule to study.
Mécanisme D'action
2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide exerts its effects through the modulation of various signaling pathways in the brain. This compound has been found to activate the Nrf2/ARE pathway, which is responsible for the regulation of antioxidant and detoxification genes. Additionally, this compound can inhibit the activation of the NF-κB pathway, which is responsible for the regulation of inflammatory genes. These mechanisms of action make this compound a potential therapeutic agent for the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. This compound can reduce oxidative stress in the brain by scavenging free radicals and increasing the activity of antioxidant enzymes. Additionally, this compound can modulate the immune response by reducing the production of pro-inflammatory cytokines. These effects make this compound a promising molecule for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide has several advantages for lab experiments. This compound is stable and can be easily synthesized in large quantities. Additionally, this compound is soluble in common solvents, making it easy to use in experiments. However, this compound has some limitations. This compound can be toxic at high concentrations, and its effects on cell viability need to be carefully evaluated. Additionally, this compound can be difficult to work with due to its complex synthesis method.
Orientations Futures
There are several future directions for research on 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide. One area of research is the development of this compound analogs with improved pharmacological properties. Additionally, the mechanisms of action of this compound need to be further elucidated to fully understand its effects on the brain. Finally, the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases need to be further evaluated in preclinical and clinical studies.
Conclusion
This compound is a promising molecule for scientific research with potential applications in the treatment of neurodegenerative diseases. This compound has neuroprotective and anti-inflammatory properties, and its mechanisms of action make it an interesting molecule to study. However, further research is needed to fully understand the effects of this compound on the brain and its potential therapeutic applications.
Méthodes De Synthèse
2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide can be synthesized through a multistep process involving the reaction of 3,4-dimethoxybenzaldehyde with hydroxylamine, followed by the reaction of the resulting oxime with 1-bromo-2-phenylethane. The final step involves the reaction of the resulting product with acetic anhydride to produce this compound. The synthesis method of this compound is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide has been found to have potential applications in scientific research, particularly in the field of neurobiology. This compound has been shown to have neuroprotective effects and can reduce oxidative stress in the brain. Additionally, this compound has been found to have anti-inflammatory properties and can modulate the immune response. These properties make this compound a promising molecule for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-14(15-7-5-4-6-8-15)22-21(24)13-17-12-19(27-23-17)16-9-10-18(25-2)20(11-16)26-3/h4-12,14H,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKFIWYMKPPUCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-iodo-1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2622032.png)




![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2622039.png)



![Tert-butyl (1S,5R)-6-[(2-chloropyrimidine-5-carbonyl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2622047.png)
![4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]-N-(2-pyrrolidin-1-ylethyl)benzamide](/img/no-structure.png)
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2622051.png)
![4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2622053.png)